4-Butylbiphenyl

Vue d'ensemble

Description

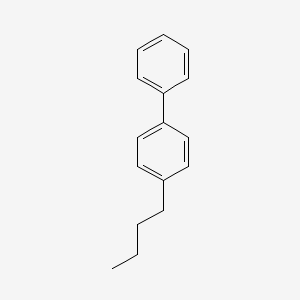

4-Butylbiphenyl is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl, where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding biphenyl carboxylic acids.

Reduction: Reduction reactions can convert it into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination in the presence of a catalyst.

Major Products:

Oxidation: Biphenyl carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated biphenyl derivatives.

Applications De Recherche Scientifique

4-Butylbiphenyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent for various chemical reactions.

Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of liquid crystals and other advanced materials.

Mécanisme D'action

The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The pathways involved include electrophilic aromatic substitution and radical-mediated processes.

Comparaison Avec Des Composés Similaires

4,4’-Di-tert-butylbiphenyl: Known for its use in the production of liquid crystals.

4,4’-Dimethylbiphenyl: Used in organic synthesis and as a precursor for other chemical compounds.

Uniqueness: 4-Butylbiphenyl is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its butyl group provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Activité Biologique

4-Butylbiphenyl, a biphenyl derivative with a butyl group attached at the para position, has garnered interest in various fields, including materials science and organic chemistry. Its biological activity, particularly in terms of toxicity and potential therapeutic effects, is an area of ongoing research. This article explores the biological activity of this compound, summarizing key findings from diverse sources.

This compound (C_{14}H_{18}) is characterized by its biphenyl structure with a butyl substituent. This configuration influences its physical and chemical properties, such as solubility and reactivity, which are crucial for its biological interactions.

Toxicity Studies

Research indicates that this compound exhibits significant toxicity towards various organisms. A study highlighted its potent effects against several bacterial strains, suggesting its potential as an antimicrobial agent. The compound showed a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

| Organism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been studied for its antioxidant potential. It was found to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems. The compound's ability to donate electrons to free radicals contributes to its protective effects against cellular damage.

Anti-inflammatory Effects

Recent studies have suggested that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential role for this compound in managing inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing various concentrations against pathogenic bacteria. The results indicated that higher concentrations resulted in significant bacterial cell death, supporting the compound's utility as a potential antibacterial agent.

Case Study 2: Antioxidant Mechanism

Another investigation focused on the antioxidant mechanism of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated a dose-dependent reduction in DPPH radical concentration, confirming its capacity to act as an effective antioxidant.

Propriétés

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-butylbiphenyl, incorporated into a larger sydnone molecule, interact with DNA, and what are the downstream effects of this interaction?

A1: Research suggests that this compound, when part of a larger sydnone structure, can intercalate into DNA. [] This means the molecule inserts itself between the base pairs of the DNA double helix. UV-visible spectroscopic studies showed a slight red and hypochromic shift in absorption spectra, indicating intercalation. [] This interaction was further corroborated by FTIR spectroscopy, which revealed that the sydnone compounds interact with both the base pairs and the phosphate backbone of DNA. [] While the exact downstream effects require further investigation, DNA intercalation can interfere with vital cellular processes like replication and transcription. This disruption of essential DNA functions can ultimately lead to cell death, making it a potential mechanism for anticancer activity.

Q2: What is the evidence supporting the potential of this compound-containing compounds as anticancer agents?

A2: Studies have shown that sydnone compounds containing this compound exhibit antiproliferative activity against human cervical cancer (HeLa) and breast tumor (BT-474) cell lines in a concentration-dependent manner. [] This suggests that these compounds can inhibit the growth and proliferation of cancer cells. Furthermore, fluorescent staining techniques revealed changes in the morphological characteristics of the cancer cells, indicating apoptotic cell death. [] This suggests that the compounds induce a programmed cell death pathway, further supporting their potential as anticancer agents. While these findings are promising, more extensive in vitro and in vivo studies are needed to validate these initial observations and elucidate the detailed mechanisms of action.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.